Cas no 2138816-87-0 (4-(2-bromoethenyl)-N,N-dipropylaniline)

4-(2-bromoethenyl)-N,N-dipropylaniline structure
2138816-87-0 structure
商品名:4-(2-bromoethenyl)-N,N-dipropylaniline
CAS番号:2138816-87-0
MF:C14H20BrN
メガワット:282.219303131104
CID:5956999
PubChem ID:165465068

4-(2-bromoethenyl)-N,N-dipropylaniline 化学的及び物理的性質

名前と識別子

    • 2138816-87-0
    • 4-(2-bromoethenyl)-N,N-dipropylaniline
    • EN300-802139
    • インチ: 1S/C14H20BrN/c1-3-11-16(12-4-2)14-7-5-13(6-8-14)9-10-15/h5-10H,3-4,11-12H2,1-2H3/b10-9+
    • InChIKey: RMJJEJBBUAYBQM-MDZDMXLPSA-N
    • ほほえんだ: Br/C=C/C1C=CC(=CC=1)N(CCC)CCC

計算された属性

  • せいみつぶんしりょう: 281.07791g/mol
  • どういたいしつりょう: 281.07791g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.9

4-(2-bromoethenyl)-N,N-dipropylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-802139-1.0g
4-(2-bromoethenyl)-N,N-dipropylaniline
2138816-87-0 95%
1.0g
$884.0 2024-05-21
Enamine
EN300-802139-0.1g
4-(2-bromoethenyl)-N,N-dipropylaniline
2138816-87-0 95%
0.1g
$779.0 2024-05-21
Enamine
EN300-802139-10.0g
4-(2-bromoethenyl)-N,N-dipropylaniline
2138816-87-0 95%
10.0g
$3807.0 2024-05-21
Enamine
EN300-802139-0.25g
4-(2-bromoethenyl)-N,N-dipropylaniline
2138816-87-0 95%
0.25g
$814.0 2024-05-21
Enamine
EN300-802139-0.5g
4-(2-bromoethenyl)-N,N-dipropylaniline
2138816-87-0 95%
0.5g
$849.0 2024-05-21
Enamine
EN300-802139-0.05g
4-(2-bromoethenyl)-N,N-dipropylaniline
2138816-87-0 95%
0.05g
$744.0 2024-05-21
Enamine
EN300-802139-5.0g
4-(2-bromoethenyl)-N,N-dipropylaniline
2138816-87-0 95%
5.0g
$2566.0 2024-05-21
Enamine
EN300-802139-2.5g
4-(2-bromoethenyl)-N,N-dipropylaniline
2138816-87-0 95%
2.5g
$1735.0 2024-05-21

4-(2-bromoethenyl)-N,N-dipropylaniline 関連文献

4-(2-bromoethenyl)-N,N-dipropylanilineに関する追加情報

Introduction to 4-(2-bromoethenyl)-N,N-dipropylaniline (CAS No. 2138816-87-0)

4-(2-bromoethenyl)-N,N-dipropylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 2138816-87-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated vinyl group and a dipropylamino substituent, has garnered attention due to its structural complexity and potential applications in medicinal chemistry. The unique arrangement of functional groups in its molecular framework positions it as a valuable intermediate for synthesizing more intricate pharmacophores, making it a subject of interest for researchers exploring novel therapeutic agents.

The structural motif of 4-(2-bromoethenyl)-N,N-dipropylaniline consists of an aromatic amine core connected to an α,β-unsaturated aldehyde or ketone moiety via a bromine-substituted ethylene bridge. This configuration is particularly noteworthy because it combines elements that are often employed in drug design—such as aromatic rings, alkyl chains, and halogenated double bonds—to enhance binding affinity and metabolic stability. The presence of the bromine atom, for instance, not only influences the electronic properties of the molecule but also serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

In recent years, there has been growing interest in developing small-molecule modulators that target protein-protein interactions (PPIs), which are often challenging to inhibit due to their lack of well-defined binding pockets. The scaffold of 4-(2-bromoethenyl)-N,N-dipropylaniline has been explored as a potential lead compound for designing PPI inhibitors. The combination of an aromatic ring and an unsaturated aliphatic chain can mimic natural ligands or pharmacophores that interact with specific residues in protein interfaces. Preliminary computational studies suggest that this compound may disrupt PPIs by occupying hydrophobic pockets or by engaging in π-stacking interactions with aromatic residues.

Moreover, the dipropylamino group in 4-(2-bromoethenyl)-N,N-dipropylaniline contributes to the molecule's solubility and lipophilicity, which are critical parameters for oral bioavailability and membrane permeability. By adjusting the length and branching of the alkyl chains, chemists can fine-tune these physicochemical properties to optimize pharmacokinetic profiles. Such flexibility makes this compound a versatile building block for generating libraries of derivatives with tailored biological activities.

Recent advances in synthetic methodologies have enabled more efficient access to 4-(2-bromoethenyl)-N,N-dipropylaniline and its analogs. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents at the vinyl or amine positions, allowing for rapid diversification of the molecular structure. Additionally, flow chemistry techniques have been utilized to improve reaction yields and scalability, making it feasible to produce larger quantities of this compound for both research and industrial purposes.

The potential applications of 4-(2-bromoethenyl)-N,N-dipropylaniline extend beyond PPI inhibition. Its structural features make it a candidate for developing compounds with antimicrobial, anti-inflammatory, or even anticancer properties. For instance, the bromine atom can be displaced by other functional groups to generate molecules that interact with biological targets such as kinases or transcription factors. Furthermore, the unsaturated aliphatic chain could serve as a linker in prodrug formulations designed to enhance cellular uptake or targeted delivery.

In academic research circles, 4-(2-bromoethenyl)-N,N-dipropylaniline has been used as a reference compound in studies aimed at understanding structure-activity relationships (SAR) within specific chemical series. By systematically modifying its substituents and evaluating changes in biological activity, researchers can gain insights into key pharmacophoric elements required for efficacy. Such SAR studies are essential for guiding the design of next-generation drugs with improved potency and selectivity.

The synthesis of 4-(2-bromoethenyl)-N,N-dipropylaniline typically involves multi-step processes that begin with readily available precursors such as aniline derivatives and 2-bromoacrylate esters. The reaction sequence often includes protection-deprotection steps to ensure regioselective functionalization at both the amine and vinyl positions. Recent innovations in catalytic systems have simplified these synthetic routes by reducing reliance on harsh reagents or lengthy purification steps.

From a commercial perspective, companies specializing in fine chemicals have recognized the utility of 4-(2-bromoethenyl)-N,N-dipropylaniline as an intermediate for high-value pharmaceuticals. Its availability through specialized suppliers has facilitated its use in both academic laboratories and industrial R&D programs. As demand grows for innovative drug candidates targeting complex diseases like cancer or neurodegenerative disorders, compounds like this one are likely to play an increasingly important role in medicinal chemistry pipelines.

The safety profile of 4-(2-bromoethenyl)-N,N-dipropylaniline, while not extensively studied under clinical conditions yet, is generally consistent with its structural class. As with many organic intermediates used in drug development, proper handling precautions should be observed during synthesis and handling due to potential irritant properties associated with aromatic amines and halogenated compounds. However, its lack of known toxicological hazards at typical research concentrations suggests it may be relatively benign compared to other reactive intermediates.

In conclusion,4-(2-bromoethenyl)-N,N-dipropylaniline (CAS No. 2138816-87-0) represents an intriguing compound with broad applications across synthetic organic chemistry and pharmaceutical research. Its unique structural features offer opportunities for designing molecules with novel biological activities through further derivatization efforts。 As methodologies continue to evolve toward more efficient synthesis routes,this compound is poised become even more accessible tool for medicinal chemists exploring next-generation therapeutics。

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd